tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Chemical Structure: The compound tert-butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate consists of a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 3 and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₂H₁₃ClN₂O₂ (calculated molecular weight: 270.7 g/mol).
Synthetic Utility: This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds. The Boc group enhances stability during synthetic manipulations, while the chlorine atom enables further functionalization via cross-coupling or nucleophilic substitution reactions .
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
tert-butyl 3-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 |
InChI Key |
JEDBJKSWGSCLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the pyrrolo[2,3-b]pyridine core, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
Chemistry: tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors or modulators of specific biological targets .
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the function of these targets and thereby exerting its effects .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Reactivity Trends : Chlorine-substituted derivatives exhibit moderate reactivity in cross-coupling reactions compared to iodine analogues but offer better stability .
Biological Relevance : Halogen atoms (Cl, Br) enhance binding affinity in kinase inhibitors by forming halogen bonds with target proteins .
Synthetic Flexibility : Boronate esters and aldehydes enable rapid diversification, supporting high-throughput synthesis in drug discovery .
Biological Activity
tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₄ClN₃O₂
- SMILES Notation : CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Cl
This compound features a chloro substituent at the 3-position and a tert-butyl ester at the carboxylate position, which may influence its solubility and biological interactions.
Research indicates that compounds in the pyrrolo[2,3-b]pyridine class can act as inhibitors of specific kinases, particularly Salt Inducible Kinase 2 (SIK2). Inhibition of SIK2 has been linked to anti-cancer properties due to its role in regulating cellular signaling pathways involved in cell proliferation and survival . The specific interaction of this compound with SIK2 suggests that it may modulate these pathways effectively.
Efficacy in Biological Assays
A series of studies have evaluated the efficacy of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. In particular:
- FGFR Inhibition : A related compound demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) with IC₅₀ values ranging from 7 to 712 nM. This class of compounds has shown promise in inhibiting breast cancer cell proliferation and inducing apoptosis .
- Cell Migration and Invasion : The same study reported significant inhibition of migration and invasion in cancer cells treated with FGFR inhibitors derived from this chemical scaffold .
Case Studies
A notable case study involved the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives. The study highlighted that compounds similar to this compound not only inhibited key kinases but also exhibited low molecular weight conducive to further optimization for therapeutic use .
Comparative Data Table
| Compound Name | Target Kinase | IC₅₀ (nM) | Effect on Cell Proliferation | Apoptosis Induction |
|---|---|---|---|---|
| This compound | SIK2 | TBD | TBD | TBD |
| Pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 | Yes | Yes |
| Pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | 9 | Yes | Yes |
| Pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | 25 | Yes | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
